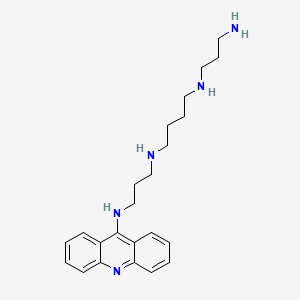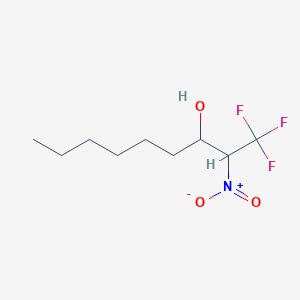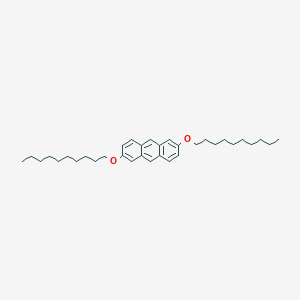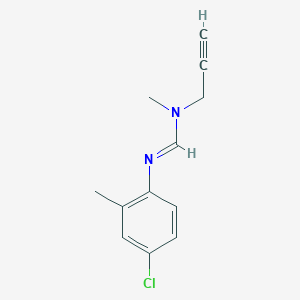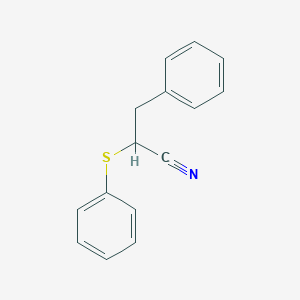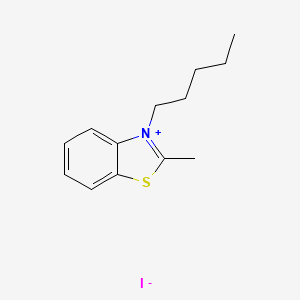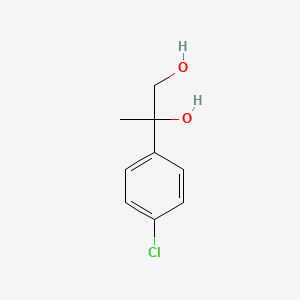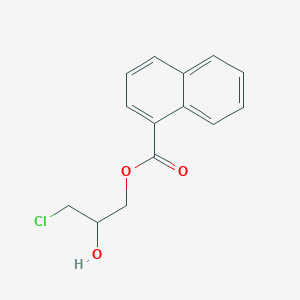
5-Isocyanato-3-methoxy-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-3-methoxy-1,2-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-methoxy-1,2-benzothiazole typically involves the reaction of 3-methoxy-1,2-benzothiazole with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the isocyanate group. The general reaction scheme is as follows:
Starting Material: 3-methoxy-1,2-benzothiazole
Reagent: Phosgene or a phosgene equivalent
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperature (0-5°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of alternative phosgene sources, such as diphosgene or triphosgene, can also be considered to minimize the hazards associated with phosgene handling.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-3-methoxy-1,2-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, toluene
Catalysts: Tertiary amines, metal catalysts (e.g., tin compounds)
Major Products Formed
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
5-Isocyanato-3-methoxy-1,2-benzothiazole has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 5-Isocyanato-3-methoxy-1,2-benzothiazole is primarily based on the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound may target specific enzymes or proteins, interfering with their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Isocyanato-2-methoxy-1,3-benzothiazole
- 5-Isocyanato-4-methoxy-1,2-benzothiazole
- 5-Isocyanato-3-ethoxy-1,2-benzothiazole
Uniqueness
5-Isocyanato-3-methoxy-1,2-benzothiazole is unique due to the specific positioning of the isocyanate and methoxy groups on the benzothiazole ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the methoxy group at the 3-position can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Properties
CAS No. |
104121-72-4 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-isocyanato-3-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H6N2O2S/c1-13-9-7-4-6(10-5-12)2-3-8(7)14-11-9/h2-4H,1H3 |
InChI Key |
VFXQBOFFXVPZNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
